盐酸氯胍-d4

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

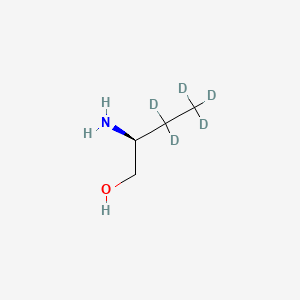

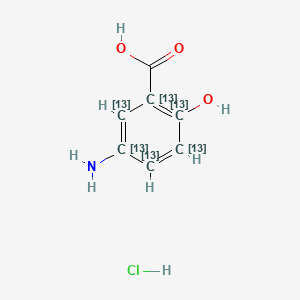

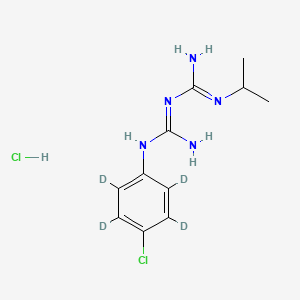

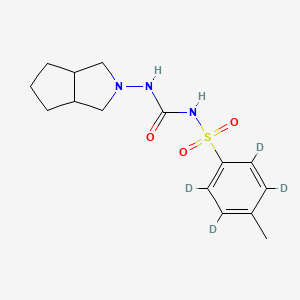

Chlorguanide-d4 Hydrochloride is a stable isotope labelled compound . It is an antimalarial agent and is used for research purposes . The molecular formula of Chlorguanide-d4 Hydrochloride is C11H13D4Cl2N5 and its molecular weight is 294.22 .

Molecular Structure Analysis

The molecular structure of Chlorguanide-d4 Hydrochloride consists of 11 carbon atoms, 13 hydrogen atoms, 4 deuterium atoms, 2 chlorine atoms, and 5 nitrogen atoms . The exact structure is not provided in the search results.Physical And Chemical Properties Analysis

Chlorguanide-d4 Hydrochloride is a white solid . It is soluble in DMSO (slightly) and Methanol (slightly) . The melting point is 246-248°C .科学研究应用

Antimalarial Research

Chlorguanide-d4 Hydrochloride is known to be an antimalarial agent . It has been referenced in various studies for its potential in treating malaria .

Antidiabetic Research

While specific research on Chlorguanide-d4 Hydrochloride’s antidiabetic properties is limited, biguanides, a group to which Chlorguanide-d4 Hydrochloride belongs, have been studied for their antidiabetic applications .

Antiviral Research

Biguanides, including Chlorguanide-d4 Hydrochloride, have been studied for their potential antiviral properties . However, specific studies on Chlorguanide-d4 Hydrochloride’s antiviral properties are not readily available.

Anticancer Research

Biguanides have been researched for their potential anticancer properties . However, specific studies on Chlorguanide-d4 Hydrochloride’s anticancer properties are not readily available.

Antibacterial Research

Chlorguanide-d4 Hydrochloride is part of the biguanides group, which has been studied for its antibacterial properties . However, specific studies on Chlorguanide-d4 Hydrochloride’s antibacterial properties are not readily available.

Antifungal Research

While specific research on Chlorguanide-d4 Hydrochloride’s antifungal properties is limited, biguanides, a group to which Chlorguanide-d4 Hydrochloride belongs, have been studied for their antifungal applications .

作用机制

Target of Action

Chlorguanide-d4 Hydrochloride, also known as Proguanil, primarily targets the dihydrofolate reductase (DHFR) enzyme of the malaria parasites, Plasmodium falciparum and Plasmodium vivax . This enzyme plays a crucial role in the reproduction of the parasite .

Mode of Action

Proguanil exerts its antimalarial action by inhibiting the parasitic DHFR enzyme . It is converted in the body to an active metabolite, cycloguanil , which specifically inhibits the parasitic DHFR . This inhibition blocks the biosynthesis of purines and pyrimidines, which are essential for DNA synthesis and cell multiplication . This leads to the failure of nuclear division at the time of schizont formation in erythrocytes and liver .

Biochemical Pathways

The primary biochemical pathway affected by Proguanil is the folic acid cycle . By inhibiting DHFR, Proguanil disrupts this cycle, which is critical for the synthesis of nucleotides required for DNA replication. This disruption prevents the malaria parasite from reproducing once it is in the red blood cells .

Pharmacokinetics

Proguanil is a prodrug, meaning it is metabolized in the body to form the active compound, cycloguanil . This metabolism occurs in the liver, primarily involving the CYP2C19 enzyme . The protein binding of Proguanil is approximately 75%, and it has an elimination half-life of 12–21 hours . These properties influence the bioavailability of the drug and its duration of action.

Result of Action

The result of Proguanil’s action is the prevention and treatment of malaria caused by susceptible strains of Plasmodium falciparum and other species of Plasmodium . By inhibiting the reproduction of the malaria parasite, Proguanil can cure acute infection and has both causal prophylactic and suppressive activity against P. falciparum .

Action Environment

The efficacy and stability of Proguanil can be influenced by various environmental factors. For instance, the presence of other drugs can affect the metabolism of Proguanil, potentially impacting its efficacy. Additionally, factors such as the patient’s age, genetic makeup, and overall health status can influence the drug’s action

安全和危害

Chlorguanide-d4 Hydrochloride is used for research purposes and is not intended for diagnostic or therapeutic use . It is a controlled product and may require documentation to meet relevant regulations . The safety data sheet for Chlorguanide indicates that it is toxic if swallowed, in contact with skin, or if inhaled. It may cause an allergic skin reaction and is very toxic to aquatic life with long-lasting effects .

属性

IUPAC Name |

(1E)-1-[amino-(4-chloro-2,3,5,6-tetradeuterioanilino)methylidene]-2-propan-2-ylguanidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN5.ClH/c1-7(2)15-10(13)17-11(14)16-9-5-3-8(12)4-6-9;/h3-7H,1-2H3,(H5,13,14,15,16,17);1H/i3D,4D,5D,6D; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SARMGXPVOFNNNG-HGSONKNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N=C(N)N=C(N)NC1=CC=C(C=C1)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N/C(=N/C(=NC(C)C)N)/N)[2H])[2H])Cl)[2H].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Cl2N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(1S)-1-[Bis(trideuteriomethyl)amino]ethyl]phenol](/img/structure/B563595.png)